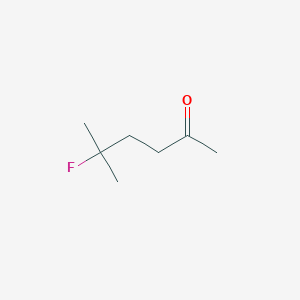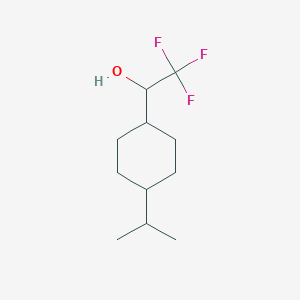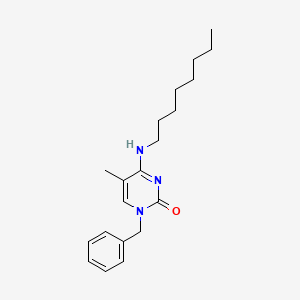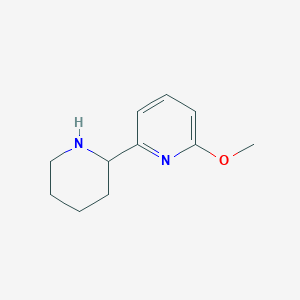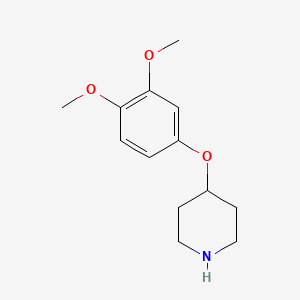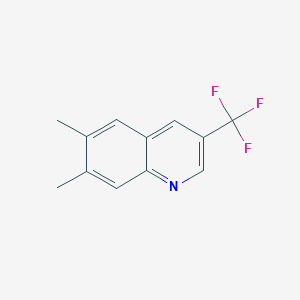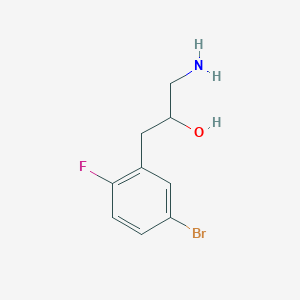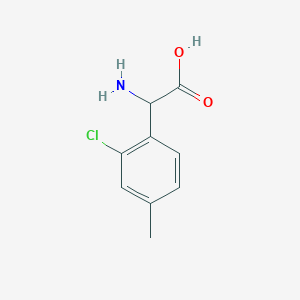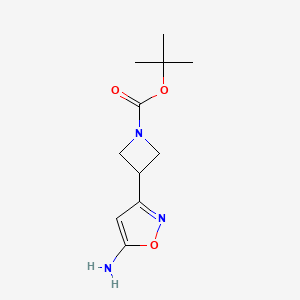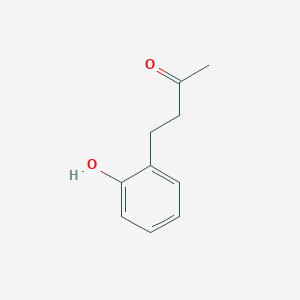
4-(2-Hydroxyphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)butan-2-one can be achieved through various methods. One common approach involves the condensation of phenol with 4-hydroxy-2-butanone under controlled conditions . This reaction typically requires the presence of a catalyst, such as a molecular sieve, and is carried out under nitrogen protection at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves biotechnological methods. For instance, Corynebacterium glutamicum can be engineered to produce this compound from supplemented p-coumaric acid . This microbial synthesis pathway utilizes enzymes such as curcumin/dihydrocurcumin reductase from Escherichia coli and 4-coumarate: CoA ligase from parsley .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
4-(2-Hydroxyphenyl)butan-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyphenyl)butan-2-one involves the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which plays a key role in lipid metabolism . This activation leads to increased lipolysis and fat oxidation, contributing to its anti-obesity effects . Additionally, it has been shown to interact with various molecular targets and pathways involved in hepatic, cardiac, and gastric protection .
Comparaison Avec Des Composés Similaires
4-(2-Hydroxyphenyl)butan-2-one is often compared with other phenylbutanoids such as zingerone and benzylacetone . While all these compounds share a similar phenylbutanoid structure, this compound is unique due to its distinct raspberry-like aroma and its widespread use in the food and fragrance industries . Other similar compounds include:
Zingerone: Found in ginger, known for its spicy aroma.
Benzylacetone: Found in various plants, known for its sweet floral scent.
Propriétés
Numéro CAS |
61844-32-4 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4-(2-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 |
Clé InChI |
YXXJNKRNPOLIKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


